molecular formula C25H26O4 B12551926 (2R,3R)-2,3,4-Tris(benzyloxy)butanal CAS No. 170641-13-1

(2R,3R)-2,3,4-Tris(benzyloxy)butanal

Cat. No.: B12551926
CAS No.: 170641-13-1
M. Wt: 390.5 g/mol
InChI Key: ZAVIBFFNLYYQGK-LOSJGSFVSA-N
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Description

(2R,3R)-2,3,4-Tris(benzyloxy)butanal is a chiral organic compound that features three benzyloxy groups attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3,4-Tris(benzyloxy)butanal typically involves the protection of hydroxyl groups followed by selective oxidation. One common method includes the use of benzyl chloride to protect the hydroxyl groups, followed by oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3,4-Tris(benzyloxy)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,3R)-2,3,4-Tris(benzyloxy)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2,3,4-Tris(benzyloxy)butanal involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(Benzyloxy)-4-(pivaloyloxy)butanal
  • 3-(Benzyloxy)propanal
  • 4-Benzyloxy-1-butanol

Uniqueness

(2R,3R)-2,3,4-Tris(benzyloxy)butanal is unique due to its three benzyloxy groups, which provide distinct steric and electronic properties. This structural feature allows for selective reactions and interactions that are not possible with simpler analogs. The chiral centers also contribute to its stereochemical complexity, making it a valuable compound for asymmetric synthesis and chiral resolution studies.

Properties

CAS No.

170641-13-1

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(2R,3R)-2,3,4-tris(phenylmethoxy)butanal

InChI

InChI=1S/C25H26O4/c26-16-24(28-18-22-12-6-2-7-13-22)25(29-19-23-14-8-3-9-15-23)20-27-17-21-10-4-1-5-11-21/h1-16,24-25H,17-20H2/t24-,25+/m0/s1

InChI Key

ZAVIBFFNLYYQGK-LOSJGSFVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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